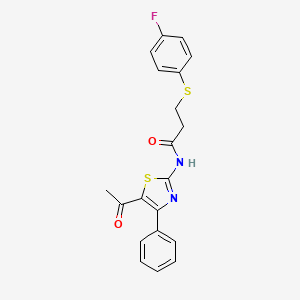

![molecular formula C19H23N3O3S B2921225 1-{2-[(3-Cyano-6-ethyl-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]acetyl}-2-pyrrolidinecarboxylic acid CAS No. 1030014-14-2](/img/structure/B2921225.png)

1-{2-[(3-Cyano-6-ethyl-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]acetyl}-2-pyrrolidinecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a useful research compound with a molecular formula of C19H23N3O3S and a molecular weight of 373.471. The purity is usually around 95%1.

Synthesis Analysis

While specific synthesis methods for this compound are not readily available, its quinoline structure suggests it could be a promising candidate for the synthesis of novel central nervous system (CNS) acting drugs1. Heterocycles like quinoline, possessing heteroatoms such as nitrogen (N), sulfur (S), and oxygen (O), form a significant class of organic compounds with potential CNS effects1.

Molecular Structure Analysis

The compound contains a quinoline structure, a carboxylic acid group, and a nitrile group1. The presence of these functional groups contributes to its potential applications in various fields of research1.

Chemical Reactions Analysis

The compound’s effectiveness in protecting metallic surfaces against corrosion is attributed to its ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding1. This characteristic is significantly enhanced by the presence of polar substituents within its structure1.

Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 373.471. More specific physical and chemical properties such as melting point, boiling point, and density are not readily available.

Scientific Research Applications

Quinoline Derivatives as Anticorrosive Agents

Quinoline and its derivatives, including the specific compound , demonstrate notable efficacy as anticorrosive materials. Their effectiveness in protecting metallic surfaces against corrosion is attributed to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. This characteristic is significantly enhanced by the presence of polar substituents within their structure, facilitating the adsorption and stabilization of these complexes (Verma, Quraishi, & Ebenso, 2020).

Potential CNS Drug Synthesis

The compound's quinoline structure lends itself to being a promising candidate for the synthesis of novel central nervous system (CNS) acting drugs. The literature reveals that heterocycles, like quinoline, possessing heteroatoms such as nitrogen (N), sulfur (S), and oxygen (O), form a significant class of organic compounds with potential CNS effects. These effects range from antidepressant and antiepileptic to antipsychotic activities, making them valuable leads for developing new therapeutic agents (Saganuwan, 2017).

Biocatalyst Inhibition by Carboxylic Acids

The structural components of the compound, particularly the carboxylic acid group, contribute to understanding the mechanisms behind biocatalyst inhibition by similar substances. This understanding aids in the development of microbial strains with enhanced tolerance and robustness for industrial applications, showcasing the importance of such compounds in biotechnological research and development (Jarboe, Royce, & Liu, 2013).

Biomass-derived Levulinic Acid in Drug Synthesis

While not directly related to the compound , the research on biomass-derived levulinic acid demonstrates the growing interest in utilizing carboxylic acid derivatives for synthesizing more efficient, cost-effective, and environmentally friendly drugs. Such research highlights the potential of similar compounds in facilitating cleaner and more sustainable drug synthesis processes (Zhang et al., 2021).

Safety And Hazards

The compound is intended for research use only and is not for human or veterinary use1. Specific safety and hazard information is not readily available.

Future Directions

Given its potential as an anticorrosive agent and its potential in the synthesis of novel CNS acting drugs1, this compound could have significant applications in both industrial and pharmaceutical research. Further studies are needed to fully understand its properties and potential applications.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, further research and consultation with experts in the field are recommended.

properties

IUPAC Name |

1-[2-[(3-cyano-6-ethyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S/c1-2-12-5-6-15-13(8-12)9-14(10-20)18(21-15)26-11-17(23)22-7-3-4-16(22)19(24)25/h9,12,16H,2-8,11H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQJWJYQLXSLER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2=NC(=C(C=C2C1)C#N)SCC(=O)N3CCCC3C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{2-[(3-Cyano-6-ethyl-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]acetyl}-2-pyrrolidinecarboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)(prop-2-yn-1-yl)amine](/img/structure/B2921144.png)

![2-((2-[(2-Furylmethyl)amino]-2-oxoethyl)thio)benzoic acid](/img/structure/B2921147.png)

![6-Cyclopropyl-3-[2-oxo-2-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2921150.png)

![[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2921151.png)

![4-ethoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2921152.png)

![7-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2921154.png)

![7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2921155.png)

![N-methyl-2-[(3-phenoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2921159.png)

![2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]quinoline-4-carboxamide](/img/structure/B2921160.png)

![N-(3,4-dimethylphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2921165.png)